3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide core, which is substituted with a 3,4-dimethyl group and a 2-[4-(2-pyridinyl)-1-piperazinyl]ethyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-[4-(2-pyridinyl)-1-piperazinyl]ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: A simpler analog with similar sulfonamide functionality.
N-(2-pyridinyl)piperazine: Shares the piperazine and pyridine moieties.
4-methyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide: A closely related compound with a single methyl group.
Uniqueness
3,4-dimethyl-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethylbenzenesulfonamide and pyridinyl-piperazine groups contributes to its versatility and potential for various applications.
Properties
IUPAC Name |
3,4-dimethyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-16-6-7-18(15-17(16)2)26(24,25)21-9-10-22-11-13-23(14-12-22)19-5-3-4-8-20-19/h3-8,15,21H,9-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMPXQBYIZKLGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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